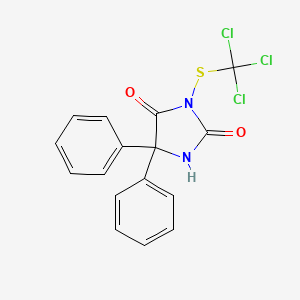

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)-

Description

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)-, is a substituted hydantoin derivative characterized by:

- 5,5-diphenyl substitution: This structural motif is shared with phenytoin (5,5-diphenylhydantoin), a well-known anticonvulsant .

Properties

CAS No. |

53743-19-4 |

|---|---|

Molecular Formula |

C16H11Cl3N2O2S |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

5,5-diphenyl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)24-21-13(22)15(20-14(21)23,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,20,23) |

InChI Key |

WUJSRESMPLDNLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)SC(Cl)(Cl)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Related Hydantoin Derivatives Preparation as a Basis

While direct detailed synthetic routes for 5,5-diphenyl-3-(trichloromethylthio)hydantoin are scarce in open literature, closely related compounds such as 5,5-diphenyl-3-(methylthiomethyl)hydantoin and its oxidized derivatives have been synthesized and characterized, providing insight into possible preparation methods for the trichloromethylthio analogue.

A representative method for preparing 5,5-diphenyl-3-(methylthiomethyl)hydantoin involves refluxing 5,5-diphenylhydantoin in dimethyl sulfoxide (DMSO) for 16 hours, followed by precipitation and recrystallization to yield the methylthiomethyl derivative with high purity and yield (94.6%). This intermediate can be further oxidized using hydrogen peroxide in glacial acetic acid to yield sulfonyl derivatives, demonstrating the feasibility of sulfur-based functional group transformations on the hydantoin scaffold.

Preparation Method of 5,5-Diphenylhydantoin Derivatives (Relevant to Trichloromethylthio Substitution)

The preparation of 3-substituted 5,5-diphenylhydantoins, including carboxymethyl and halogenated derivatives, has been extensively studied, providing a foundation for the synthesis of the trichloromethylthio derivative.

A patented method describes the synthesis of 3-carboxymethyl-5,5-diphenylhydantoin by reacting 5,5-diphenylhydantoin with chloroacetic acid or bromoacetic acid in the presence of aqueous base (sodium or potassium hydroxide/carbonate) under reflux conditions. The process involves:

- Preparation of sodium or potassium chloroacetate/bromoacetate solution by reacting chloroacetic or bromoacetic acid with base at room temperature.

- Refluxing 5,5-diphenylhydantoin with base.

- Dropwise addition of the prepared haloacetate solution.

- Continued reflux for 3 hours.

- Acidification of the reaction mixture to precipitate the product.

- Filtration, washing, drying, and ethanol recrystallization to yield the pure product with yields ranging from 65% to 72% and purity >98%.

This methodology highlights the use of nucleophilic substitution at the 3-position of the hydantoin ring, which could be adapted for introducing the trichloromethylthio group via appropriate electrophilic reagents.

Summary Table of Preparation Approaches for Related Hydantoin Derivatives

Research Findings and Notes

- The preparation of 3-carboxymethyl-5,5-diphenylhydantoin involves relatively mild conditions and achieves good yields and high purity, indicating that the hydantoin ring tolerates nucleophilic substitution well.

- Sulfur-containing substituents such as methylthiomethyl groups can be introduced via direct alkylation or substitution reactions in polar aprotic solvents like DMSO, followed by oxidation if desired.

- The trichloromethylthio group is more electrophilic and may require specialized reagents and careful control of reaction conditions to avoid side reactions or degradation.

- Characterization by IR, NMR (1H and 13C), and mass spectrometry is essential to confirm the structure and purity of these hydantoin derivatives.

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted hydantoin derivatives.

Scientific Research Applications

Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- has several applications in scientific research:

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydantoin, 5,5-diphenyl-3-(trichloromethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trichloromethylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Structural and Functional Group Analysis

Phenytoin (5,5-Diphenylhydantoin)

- Structure : 5,5-diphenylhydantoin lacking the 3-(trichloromethylthio) group .

- Key Properties: Molecular weight: 252.27 g/mol; poorly water-soluble but soluble in hot alcohol . Pharmacological use: Anticonvulsant (grand mal seizures) . Toxicity: Classified as a Group 2B carcinogen (IARC) with evidence of carcinogenicity in animal studies .

5,5-Diphenyl-3-(3-(2-Methylpiperidino)Propyl)-2-Thiohydantoin Hydrochloride

- Structure: Features a 2-thiohydantoin core with a 3-(2-methylpiperidino)propyl chain .

- Key Properties :

Target Compound: 5,5-Diphenyl-3-(Trichloromethylthio)-Hydantoin

- Key Differences :

- The trichloromethylthio group at position 3 introduces:

- Enhanced lipophilicity, likely reducing water solubility compared to phenytoin.

- Potential for increased reactivity and toxicity due to chlorine content. Absence of sodium salt formation (unlike phenytoin sodium, CAS 630-93-3) .

Anticonvulsant Activity

- Phenytoin’s 5,5-diphenyl substitution is critical for sodium channel modulation and anticonvulsant effects .

- The trichloromethylthio group may alter target specificity.

Antimicrobial and Antifungal Potential

Physicochemical Properties

- Reduced water solubility may limit bioavailability, necessitating formulation adjustments (e.g., prodrugs or solubilizing agents).

Regulatory and Environmental Considerations

- Phenytoin is regulated as a hazardous substance (EPA RCRA U098; Reportable Quantity 10 lb) due to carcinogenicity .

- EPCRA: As an Extremely Hazardous Substance if acute toxicity thresholds are exceeded.

Biological Activity

Introduction

Hydantoin derivatives, particularly 5,5-diphenyl-3-(trichloromethylthio)-hydantoin, have garnered interest in pharmacological research due to their potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis of Hydantoin Derivatives

The synthesis of 5,5-diphenyl-3-(trichloromethylthio)-hydantoin involves several chemical reactions. The compound is typically derived from 5,5-diphenylhydantoin through the introduction of a trichloromethylthio group. The general synthetic pathway includes:

- Refluxing 5,5-diphenylhydantoin in a suitable solvent (e.g., DMSO).

- Oxidation reactions to form various derivatives.

- Purification through recrystallization methods to obtain pure compounds.

The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that hydantoin derivatives exhibit significant antimicrobial activity. For example, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Hydantoin A | E. coli | 15 |

| Hydantoin B | S. aureus | 18 |

| Hydantoin C | P. aeruginosa | 20 |

Neuropharmacological Effects

Some hydantoin derivatives are investigated for their neuropharmacological effects, including anxiolytic and anticonvulsant properties. A study demonstrated that specific derivatives could modulate neurotransmitter systems, leading to reduced anxiety-like behavior in animal models.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of hydantoin derivatives. Results indicate varying degrees of toxicity depending on the specific structural modifications made to the hydantoin core.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the effectiveness of a hydantoin derivative against skin infections showed a notable reduction in infection rates when compared to standard treatments.

- Neuropharmacology Study : In a controlled experiment involving rats, administration of a hydantoin derivative resulted in significant reductions in seizure frequency compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-diphenyl-3-(trichloromethylthio)hydantoin, and how is structural confirmation achieved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a hydantoin core (e.g., 5,5-diphenylhydantoin) reacts with trichloromethylthio reagents. For example, and describe a "general method B" involving alkylation/arylation of hydantoin derivatives using halogenated ketones or chlorinated intermediates. Structural confirmation requires 1H/13C NMR to identify chemical environments (e.g., δ 1.64 ppm for methyl groups in ) and UPLC-MS for molecular weight validation (e.g., m/z 375 [M+H]+ in ). Overlapping peaks in NMR, as noted in , should be resolved using deuterated solvents or 2D NMR techniques .

Q. Which spectroscopic markers are critical for distinguishing the trichloromethylthio substituent in this hydantoin derivative?

- Methodological Answer : The trichloromethylthio group (-S-CCl3) exhibits distinct signals:

- In 1H NMR , adjacent protons (e.g., -CH2- near the sulfur) resonate at δ 3.2–3.7 ppm ().

- 13C NMR shows the sulfur-bound carbon at ~40–50 ppm and chlorine-coupled carbons at ~95–105 ppm ().

- Mass spectrometry reveals isotopic clusters due to chlorine atoms (e.g., m/z 375 with Cl3 pattern in ). Confirmation requires cross-referencing with synthetic intermediates and computational predictions .

Advanced Research Questions

Q. How can computational quantum chemistry guide the optimization of reaction pathways for this compound?

- Methodological Answer : Reaction path search methods ( ) using density functional theory (DFT) can model transition states and intermediates, identifying energetically favorable pathways. For example, calculating activation energies for nucleophilic substitution at the hydantoin’s 3-position helps select optimal solvents or catalysts. AI-driven simulations ( ) can predict side reactions (e.g., hydrolysis of -S-CCl3) and recommend conditions (temperature, pH) to minimize byproducts .

Q. What experimental and analytical strategies resolve contradictions in spectral data or inconsistent synthetic yields?

- Methodological Answer :

- Yield discrepancies : Use factorial design ( ) to test variables (stoichiometry, temperature) and identify critical factors (e.g., excess reagent improves yield from 45.6% to 59% in vs. 3).

- Spectral overlaps : Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve multiplet ambiguities (e.g., overlapping water peaks in ). Cross-validate with high-resolution MS (HRMS) to confirm molecular formulas .

Q. What methodologies are suitable for assessing the compound’s biological activity and toxicity in preclinical models?

- Methodological Answer :

- In vitro assays : Screen for enzyme inhibition (e.g., sodium channels, given structural similarity to phenytoin in ) using fluorogenic substrates.

- Toxicity profiling : Conduct acute toxicity studies in rodent models (e.g., intraperitoneal LD50 tests, as in ’s 25 mg/kg for a related hydantoin). Use metabolomics to identify toxic metabolites (e.g., oxidative degradation products) .

Q. How can reactor design and separation technologies improve scalability of the synthesis?

- Methodological Answer :

- Membrane separation (: RDF2050104) isolates intermediates via selective permeability, reducing purification steps.

- Continuous-flow reactors minimize side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency. Computational fluid dynamics (CFD) models ( ) optimize reactor parameters (flow rate, temperature gradients) .

Data Management and Methodological Integration

Q. How can AI and chemical software address reproducibility challenges in synthesizing this compound?

- Methodological Answer : Virtual screening platforms ( ) automate reaction condition optimization by analyzing historical data (e.g., solvent polarity effects on yield). Blockchain-secured databases ( ) ensure traceability of experimental parameters (e.g., reagent purity, humidity) to identify reproducibility bottlenecks. Machine learning models trained on NMR/MS datasets () predict spectral outcomes for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.